Citrato de oxeladina

Descripción general

Descripción

Oxeladin citrate is a potent and effective cough suppressant used to treat various types of coughs. Unlike many other antitussives, it is not related to opium or its derivatives, making it free from the risk of dependence or addiction. It is known for its high safety profile and selectivity in acting on the bulbar center of cough .

Aplicaciones Científicas De Investigación

Oxeladin citrate has a wide range of applications in scientific research, including:

Mecanismo De Acción

Target of Action

Oxeladin citrate is an orally active cough suppressant . It is a selective sigma 1 receptor agonist . Sigma 1 receptors are intracellular chaperone proteins that have been explored as a subacute treatment to enhance post-stroke recovery .

Mode of Action

It is known to act on the bulbar center of cough . It is a highly potent and effective drug used to treat all types of cough of various etiologies .

Biochemical Pathways

It has been found to stimulate the release of brain-derived neurotrophic factor (bdnf) from neurons in vitro . BDNF is a protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses.

Pharmacokinetics

It has been observed that oxeladin citrate can cross the blood-brain barrier within 30 minutes of oral administration .

Result of Action

Oxeladin citrate helps to clear the respiratory tract by increasing the quantity of secretion and thinning bronchial secretion . This results in a reduction of cough symptoms. In addition, it has been found to stimulate the release of BDNF, which could potentially have neuroprotective effects .

Análisis Bioquímico

Biochemical Properties

Oxeladin citrate plays a significant role in biochemical reactions related to its antitussive properties. It interacts with several biomolecules, including enzymes and proteins, to exert its effects. The primary interaction is with the cough center in the brain, where oxeladin citrate inhibits the cough reflex. This inhibition is achieved without affecting the respiratory center, thus avoiding respiratory depression .

Cellular Effects

Oxeladin citrate influences various cellular processes, particularly in the respiratory tract. It increases the quantity of bronchial secretion and thins the mucus, facilitating easier clearance of the respiratory tract. This action helps in reducing the irritation that triggers coughing. Additionally, oxeladin citrate does not interfere with cellular metabolism or gene expression, making it a safe option for long-term use .

Molecular Mechanism

The molecular mechanism of oxeladin citrate involves its binding to specific receptors in the cough center of the brain. This binding inhibits the transmission of signals that trigger the cough reflex. Unlike opioid-based antitussives, oxeladin citrate does not bind to opioid receptors, thus avoiding the common side effects associated with opioids, such as sedation and constipation .

Temporal Effects in Laboratory Settings

In laboratory settings, oxeladin citrate has shown stability over time, maintaining its efficacy in inhibiting the cough reflex. Studies have indicated that the compound does not degrade rapidly, ensuring consistent therapeutic effects during the treatment period. Long-term studies have also demonstrated that oxeladin citrate does not cause significant changes in cellular function, even with prolonged use .

Dosage Effects in Animal Models

Animal studies have shown that the effects of oxeladin citrate vary with dosage. At therapeutic doses, the compound effectively suppresses the cough reflex without causing adverse effects. At higher doses, some animals have exhibited mild digestive disturbances and sedation. These effects are generally reversible upon reducing the dosage .

Metabolic Pathways

Oxeladin citrate is metabolized primarily in the liver, where it undergoes biotransformation to inactive metabolites. These metabolites are then excreted via the kidneys. The metabolic pathways involve several liver enzymes, including cytochrome P450 enzymes, which facilitate the breakdown of oxeladin citrate into its metabolites .

Transport and Distribution

Within the body, oxeladin citrate is transported through the bloodstream to its target sites in the brain and respiratory tract. It binds to plasma proteins, which aid in its distribution. The compound’s distribution is relatively uniform, ensuring that it reaches the cough center in the brain effectively .

Subcellular Localization

Oxeladin citrate does not exhibit specific subcellular localization, as its primary site of action is the cough center in the brain. It is distributed throughout the respiratory tract, where it exerts its mucolytic effects. The compound does not undergo significant post-translational modifications or targeting to specific organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Oxeladin citrate is synthesized through a series of chemical reactions involving the esterification of 2-ethyl-2-phenylbutyric acid with 2-(2-diethylaminoethoxy)ethanol. The reaction typically involves the use of a strong acid catalyst to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of oxeladin citrate involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process includes purification steps such as recrystallization to obtain the final product in its pure form .

Análisis De Reacciones Químicas

Types of Reactions: Oxeladin citrate undergoes various chemical reactions, including:

Esterification: Formation of oxeladin citrate from its precursor acids and alcohols.

Hydrolysis: Breakdown of the ester bond in the presence of water and an acid or base catalyst.

Oxidation and Reduction: Though less common, oxeladin citrate can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Esterification: Strong acid catalysts such as sulfuric acid.

Hydrolysis: Acidic or basic conditions with water.

Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired reaction.

Major Products Formed:

Hydrolysis: Produces 2-ethyl-2-phenylbutyric acid and 2-(2-diethylaminoethoxy)ethanol.

Esterification: Produces oxeladin citrate from its precursor compounds.

Comparación Con Compuestos Similares

Codeine: An opioid cough suppressant with a risk of dependence and side effects such as respiratory depression.

Dextromethorphan: A non-opioid cough suppressant with fewer side effects but less potent than oxeladin citrate.

Diphenhydramine: An antihistamine with antitussive properties but causes sedation and other side effects.

Uniqueness of Oxeladin Citrate: Oxeladin citrate stands out due to its high safety profile, lack of dependence risk, and selective action on the bulbar center of cough. Unlike codeine and its derivatives, oxeladin citrate does not cause respiratory depression, making it suitable for use in patients with heart disease .

Propiedades

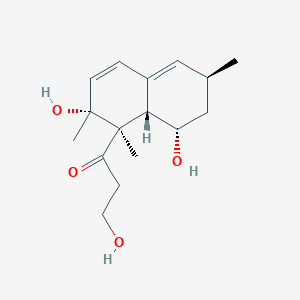

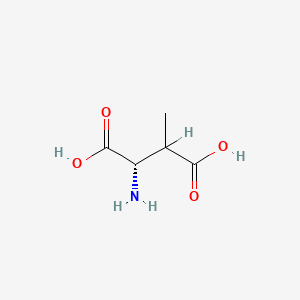

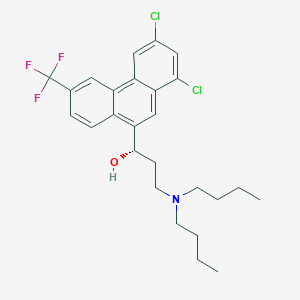

IUPAC Name |

2-[2-(diethylamino)ethoxy]ethyl 2-ethyl-2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33NO3.C6H8O7/c1-5-20(6-2,18-12-10-9-11-13-18)19(22)24-17-16-23-15-14-21(7-3)8-4;7-3(8)1-6(13,5(11)12)2-4(9)10/h9-13H,5-8,14-17H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKJFNUGVOFNGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H41NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046608 | |

| Record name | Oxeladin citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52432-72-1, 16485-39-5 | |

| Record name | Oxeladin citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52432-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | oxeladin citrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxeladin citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxeladin dihydrogen citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-DIETHYLAMINOETHOXY)-ETHYL 2-ETHYL-2-PHENYLBUTYRATE CITRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXELADIN CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AEV5C340C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol](/img/structure/B1202324.png)